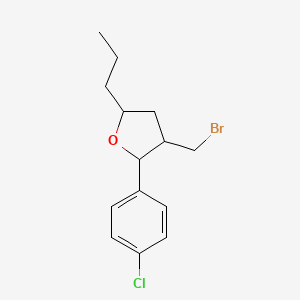
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group, a 4-chlorophenyl group, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Attachment of the 4-Chlorophenyl Group:
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-2-(4-fluorophenyl)-5-propyltetrahydrofuran: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
3-(Bromomethyl)-2-(4-chlorophenyl)-5-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is unique due to the combination of its bromomethyl, 4-chlorophenyl, and propyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
89058-36-6 |
|---|---|
Molekularformel |
C14H18BrClO |
Molekulargewicht |
317.65 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane |
InChI |
InChI=1S/C14H18BrClO/c1-2-3-13-8-11(9-15)14(17-13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
ISDKNZNRRYSSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(C(O1)C2=CC=C(C=C2)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)

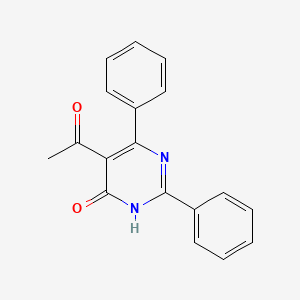
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)

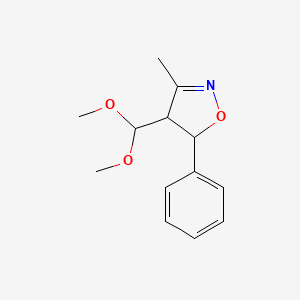
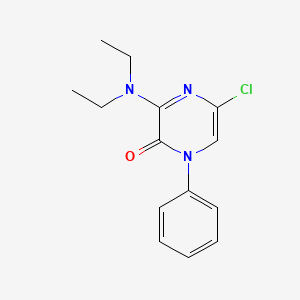
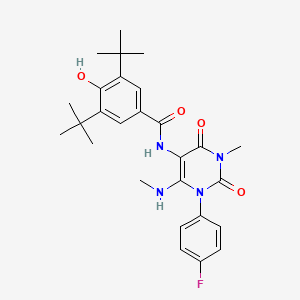
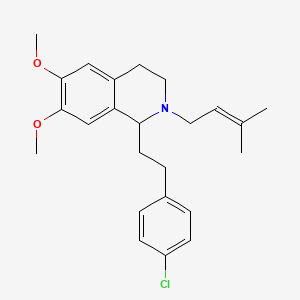
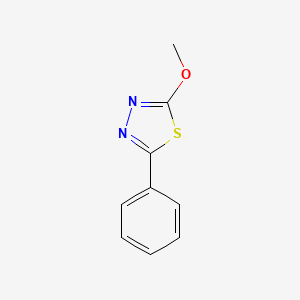
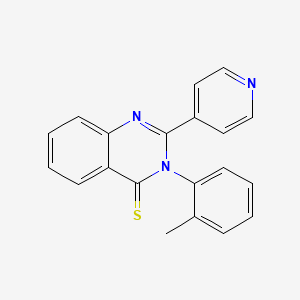
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
